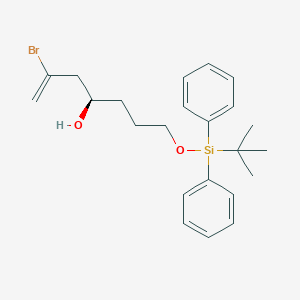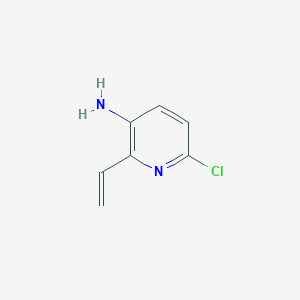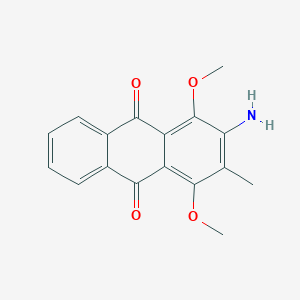
(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride is a chemical compound with the molecular formula C18H21ClN2O2. It is a derivative of fluorenylmethyl carbamate and is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride typically involves the reaction of fluorenylmethyl chloroformate with methyl(2-(methylamino)ethyl)amine in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amines, and substituted carbamates .
科学研究应用
(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
相似化合物的比较
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate hydrochloride
- (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
- (9H-Fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
- (9H-Fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate
Uniqueness
What sets (9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This makes it particularly useful in applications where precise inhibition or modification of biochemical pathways is required .
属性
分子式 |
C19H23ClN2O2 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-methyl-N-[2-(methylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-20-11-12-21(2)19(22)23-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;/h3-10,18,20H,11-13H2,1-2H3;1H |
InChI 键 |
DQKNBGQVUPDNPG-UHFFFAOYSA-N |
规范 SMILES |
CNCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
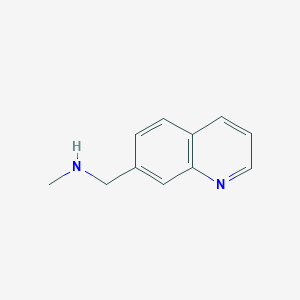
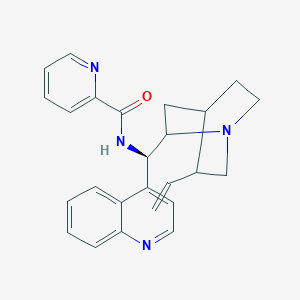
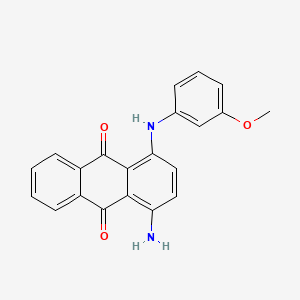
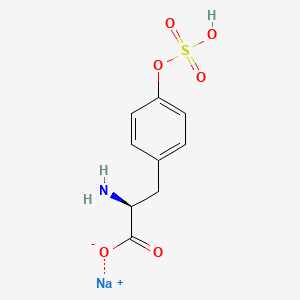
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)



